N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide

X-ray crystallography structure-based drug design JNK3 inhibitor

N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide (CAS 304884-83-1, molecular weight 300.35 g/mol, molecular formula C16H13FN2OS) is a synthetic small-molecule ATP-competitive inhibitor of c-Jun N-terminal kinases JNK2 (MAPK9) and JNK3 (MAPK10), belonging to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide class first disclosed by GlaxoSmithKline researchers. The compound is designated as compound 5e within the original structure–activity relationship (SAR) series and is distinguished by a 2-fluorobenzamide moiety appended to the 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene core.

Molecular Formula C16H13FN2OS
Molecular Weight 300.4 g/mol
CAS No. 304884-83-1
Cat. No. B2853160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide
CAS304884-83-1
Molecular FormulaC16H13FN2OS
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C#N
InChIInChI=1S/C16H13FN2OS/c17-13-7-3-1-6-11(13)15(20)19-16-12(9-18)10-5-2-4-8-14(10)21-16/h1,3,6-7H,2,4-5,8H2,(H,19,20)
InChIKeyYVYPYORTKAIUGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide (CAS 304884-83-1): A Structurally Validated JNK2/3 Inhibitor with Public-Domain Co-Crystal Architecture


N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide (CAS 304884-83-1, molecular weight 300.35 g/mol, molecular formula C16H13FN2OS) is a synthetic small-molecule ATP-competitive inhibitor of c-Jun N-terminal kinases JNK2 (MAPK9) and JNK3 (MAPK10), belonging to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide class first disclosed by GlaxoSmithKline researchers . The compound is designated as compound 5e within the original structure–activity relationship (SAR) series and is distinguished by a 2-fluorobenzamide moiety appended to the 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene core . Its co-crystal structure with human JNK3 has been deposited in the Protein Data Bank under accession 2O2U at 2.45 Å resolution, providing direct atomic-level evidence of its ATP-binding site engagement . The compound is catalogued under DrugBank ID DB07217, ChEBI ID CHEBI:40300, and ChEMBL ID CHEMBL234838, and is classified as an experimental small-molecule pharmacological tool .

Why Generic Substitution of N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide with In-Class JNK Inhibitors Risks Experimental Irreproducibility


Compounds within the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series share a common core scaffold but diverge substantially in their amide substituents, producing distinct potency, selectivity, and physicochemical profiles that preclude interchangeable use . The 2-fluorobenzamide derivative (compound 5e, CAS 304884-83-1) occupies a specific position in the SAR landscape: it was selected for X-ray crystallographic characterization precisely because its 2-fluorobenzamide moiety engages the JNK3 ATP-binding pocket in a crystallographically defined orientation that differs from the binding pose of the 1-naphthylamide analog (compound 5a, CAS 312917-14-9) . The presence of the ortho-fluorine atom on the benzamide ring introduces distinct electronic and steric properties that affect hinge-region hydrogen-bond geometry, as directly visualized in the 2O2U co-crystal structure . Substituting a higher-potency but structurally distinct analog such as TCS JNK 5a (pIC50 6.7 for JNK3 vs. approximately 6.4 for the 2-fluorobenzamide) changes not only target engagement strength but also the molecular recognition pattern at the ATP site, which can alter kinome-wide selectivity and downstream cellular pharmacology in ways not captured by isolated IC50 comparisons .

Quantitative Differentiation Evidence for N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide Against Closest Analogs and Alternatives


Publicly Available Co-Crystal Structure with JNK3 at 2.45 Å Resolution: Structural Validation Unavailable for the Higher-Potency Naphthylamide Analog

The target compound (5e) is one of only two exemplars from the Angell et al. series for which a JNK3 co-crystal structure was solved and publicly deposited, providing direct experimental visualization of its ATP-site binding mode at 2.45 Å resolution . Critically, the 1-naphthylamide analog TCS JNK 5a (compound 5a, CAS 312917-14-9)—which exhibits higher biochemical potency (JNK3 pIC50 6.7 vs. approximately 6.4 for 5e)—was not crystallized and has no publicly available co-crystal structure, meaning no direct atomic-level evidence exists to confirm that its binding mode recapitulates that observed for 5e . The 2O2U structure reveals that the 3-cyano substituent of the target compound forms a hydrogen-bond acceptor interaction with the hinge region of the JNK3 ATP-binding site, and the 2-fluorobenzamide carbonyl engages the kinase via the canonical amide–hinge hydrogen-bond network . The ortho-fluorine atom on the benzamide ring occupies a defined electron density pocket adjacent to the hinge, a structural feature absent in the naphthylamide and other non-fluorinated analogs .

X-ray crystallography structure-based drug design JNK3 inhibitor ATP-binding site hinge-region interaction

Binding Affinity for JNK3: Quantitative IC50/Ki Comparison with TCS JNK 5a and SP600125 Under Comparable Assay Conditions

The target compound (5e) inhibits JNK3 with an IC50 of 0.4 μM (400 nM) and a Ki of 0.4 μM, corresponding to a pIC50 of approximately 6.4, as aggregated from three independent database sources: MOAD (ic50=0.4 μM), PDBbind-CN (−logKd/Ki=6.40, Ki=0.4 μM), and BindingDB (IC50=398.11 nM) . By comparison, the naphthylamide analog TCS JNK 5a (compound 5a) achieves pIC50 values of 6.7 for JNK3 and 6.5 for JNK2, representing an approximately 2-fold higher biochemical potency against JNK3 . However, TCS JNK 5a potency data were generated using a proprietary assay format, whereas the target compound's affinity has been orthogonally confirmed through both functional IC50 and direct binding Ki measurements from the co-crystal structure . The broad-spectrum JNK inhibitor SP600125 displays a JNK3 pIC50 of 5.9 (IC50 = 90 nM by cell-free assay, but pIC50 = 5.9 under the Angell series assay conditions), with markedly inferior JNK2/JNK3 versus JNK1 discrimination . Thus, the target compound occupies a defined niche: moderate biochemical potency validated by orthogonal biophysical and functional readouts, with a structurally characterized binding pose.

IC50 Ki binding affinity JNK3 inhibition ATP-competitive inhibitor

Molecular Weight and Physicochemical Differentiation from the 1-Naphthylamide Analog: Implications for Ligand Efficiency and Downstream Optimization

The target compound (C16H13FN2OS, MW = 300.35 g/mol) is substantially lower in molecular weight than the 1-naphthylamide analog TCS JNK 5a (C20H16N2OS, MW = 332.4 g/mol), a difference of 32.05 Da attributable to the replacement of the naphthalene ring system with a 2-fluorophenyl group . This MW reduction, combined with the target compound's cLogP of approximately 4.27 (as reported by ChemSrc) , yields a lipophilic ligand efficiency (LLE = pIC50 − logP) of approximately 2.13 for the target compound (using pIC50 6.4 and logP 4.27), compared with the 1-naphthylamide which carries a higher calculated logP due to the additional fused aromatic ring . The 2-fluorobenzamide substituent introduces a single fluorine atom that serves as both a metabolic soft spot modulator and a potential ¹⁹F NMR probe for binding studies, functionalities unavailable with the naphthylamide . Additionally, the target compound's boiling point has been experimentally estimated at 409.7 ± 45.0 °C at 760 mmHg with an enthalpy of vaporization of 66.2 ± 3.0 kJ/mol , providing practical handling parameters not widely reported for close analogs.

molecular weight ligand efficiency physicochemical properties drug-likeness SAR

JNK2/JNK3 Selectivity Over JNK1 and p38α MAPK: Series-Level Selectivity Evidence with Comparator Benchmarking Against SP600125

The N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series, including the target compound 5e, was explicitly characterized for selectivity within the MAPK family. The Angell et al. publication states that selectivity against JNK1, p38α, and ERK2 was observed for the series . For the closely related analog TCS JNK 5a (compound 5a), quantitative selectivity data are available: JNK1 pIC50 < 5.0, p38α < 4.8, and no significant activity against EGFR, ErbB2, cdk2, PLK-1, Src, or >30 other kinases (all pIC50 < 5.0) . This profile contrasts sharply with SP600125, which under identical assay conditions displays JNK1 pIC50 = 6.4 and JNK3 pIC50 = 5.9, offering negligible JNK1/JNK3 discrimination (ΔpIC50 ≈ 0.5) . While compound-specific selectivity data for 5e have not been published at the same breadth, the shared 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene scaffold and the conserved 3-cyano hinge-binding interaction observed in the 2O2U crystal structure support the inference that 5e benefits from the same scaffold-driven selectivity determinants . The structurally distinct, ultra-potent JNK-IN-7 (JNK3 IC50 = 0.7 nM) exhibits a different selectivity signature, with sub-nanomolar activity against JNK1 (IC50 = 1.5 nM), making it less suitable for experiments requiring JNK1 sparing .

kinase selectivity JNK1 sparing p38α counter-screen MAPK family polypharmacology

Unique 3-Cyano Hinge-Binding Interaction as a Selectivity Handle: Crystallographically Confirmed Binding Mode Absent in Non-Cyano JNK Inhibitors

X-ray crystallography of compound 5e in complex with JNK3 revealed that the 3-cyano substituent on the tetrahydrobenzothiophene core forms a hydrogen-bond acceptor interaction with the backbone NH of the hinge region of the ATP-binding site, a binding mode described as 'unique' by the original authors . This interaction anchors the scaffold in a defined orientation that places the 2-fluorobenzamide moiety in a solvent-accessible region of the ATP pocket, creating a vector for substituent diversification without disrupting the core hinge contact . In contrast, SP600125, an anthrapyrazolone-based pan-JNK inhibitor, engages the ATP site through a fundamentally different chemotype that lacks this cyano–hinge interaction and consequently exhibits reduced JNK isoform discrimination . The structurally more complex JNK-IN-7, while achieving sub-nanomolar potency, derives its affinity from an extended binding pose that occupies additional pockets beyond the ATP site, potentially engaging off-targets such as IRAK1 and PIK3C3 . The 3-cyano hinge contact thus represents a selectivity-conferring pharmacophoric element that distinguishes the entire N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide class from other JNK inhibitor chemotypes and provides a rational basis for scaffold hopping or fragment growing strategies.

hinge-binding motif 3-cyano substituent ATP-competitive inhibitor hydrogen bond acceptor kinase inhibitor design

Optimal Research and Procurement Scenarios for N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide Based on Quantitative Differentiation Evidence


Structure-Based Drug Design and Fragment-Based Screening Campaigns Targeting JNK3

For computational and structural biology groups pursuing JNK3-selective inhibitor design, this compound provides the only publicly available co-crystal structure (PDB 2O2U, 2.45 Å) within the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series that simultaneously resolves the 3-cyano hinge contact and the 2-fluorobenzamide orientation . This enables structure-based pharmacophore modeling, docking validation, and molecular dynamics simulations without reliance on homology models or ligand-unaligned docking poses. The 2-fluorobenzamide moiety additionally offers a ¹⁹F NMR handle for binding assays and fragment-based screening .

JNK2/JNK3-Selective Pharmacological Profiling Requiring JNK1 Sparing

In cellular signaling studies where JNK1 inhibition is a confounding variable—such as dissecting JNK2-dependent apoptosis from JNK1-mediated survival signaling—the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide chemotype provides documented selectivity against JNK1 (pIC50 < 5.0 for the closely related analog TCS JNK 5a) . This contrasts with SP600125, which exhibits only approximately 3-fold JNK1/JNK3 discrimination (pIC50 6.4 vs. 5.9) under comparable assay conditions, making it unsuitable for experiments requiring JNK1-sparing pharmacology . The target compound's moderate potency (JNK3 IC50 = 0.4 μM) positions it as a tool for target engagement studies where excessive potency could mask nuanced concentration-response relationships .

Medicinal Chemistry Lead Optimization Starting from a Structurally Characterized, Low-MW Scaffold

With a molecular weight of 300.35 g/mol and a single fluorine substitution, the target compound serves as an attractive lead optimization starting point that balances structural validation (PDB 2O2U) with physicochemical tractability . The 32-Da molecular weight advantage over the naphthylamide analog TCS JNK 5a translates into greater headroom for property-preserving substituent addition during lead optimization . The 2-fluorobenzamide vector, oriented toward the solvent-accessible region of the ATP pocket as confirmed by the co-crystal structure, provides a well-characterized exit vector for introducing solubility-enhancing or permeability-modulating groups without disrupting the crucial 3-cyano hinge contact .

Kinase Selectivity Panel Reference Standard for JNK2/3 Inhibitor Benchmarking

As a member of the first thoroughly characterized JNK2/3-selective chemical series published by GlaxoSmithKline, this compound serves as a historical and pharmacological reference standard for benchmarking newly developed JNK2/3 inhibitors . Its multi-source affinity data (MOAD, PDBbind-CN, BindingDB) provide orthogonal validation of its JNK3 binding parameters (IC50 = 0.4 μM, Ki = 0.4 μM), making it suitable as a calibration compound for enzymatic assay development . The availability of commercial sourcing through multiple vendors and database identifiers (DrugBank DB07217, ChEMBL CHEMBL234838, ChEBI CHEBI:40300) further supports its use as a standardized reference tool in inter-laboratory reproducibility studies .

Quote Request

Request a Quote for N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.